2-(4-Bromophenyl)propane-1-sulfonamide
Description
Properties
Molecular Formula |
C9H12BrNO2S |
|---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
2-(4-bromophenyl)propane-1-sulfonamide |
InChI |
InChI=1S/C9H12BrNO2S/c1-7(6-14(11,12)13)8-2-4-9(10)5-3-8/h2-5,7H,6H2,1H3,(H2,11,12,13) |
InChI Key |
QSMDAXCADQSRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)N)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
The compound has been investigated for its potential anticancer properties. A study highlighted the structure-activity relationship (SAR) of sulfonamide derivatives, indicating that modifications at the sulfonamide position can significantly enhance anticancer activity against breast cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a novel anticancer agent .
1.2 Enzyme Inhibition
Research has shown that compounds similar to 2-(4-Bromophenyl)propane-1-sulfonamide demonstrate significant inhibition of acetylcholinesterase (AChE). This inhibition suggests potential therapeutic applications in managing neurodegenerative diseases by preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling .
Synthesis and Derivative Development
The synthesis of 2-(4-Bromophenyl)propane-1-sulfonamide serves as a precursor for developing more complex molecules. For instance, it is used in the preparation of pyrimidine intermediates that are crucial for synthesizing endothelin receptor antagonists, such as Macitentan, which is approved for treating pulmonary arterial hypertension . This demonstrates the compound's utility in drug development pathways.
Case Studies
Case Study 1: Anticancer Efficacy
- Objective: To evaluate the anticancer properties of sulfonamide derivatives.
- Method: Structure-activity relationship analysis.
- Findings: The compound showed promising activity against breast cancer cell lines with IC50 values indicating efficacy comparable to existing treatments .
Case Study 2: Neuroprotective Potential
- Objective: Investigate the inhibition of acetylcholinesterase.
- Method: Comparative analysis of enzyme inhibitors.
- Findings: The compound exhibited significant AChE inhibition, suggesting its potential use in treating neurodegenerative disorders .
Table 1: Anticancer Activity of Sulfonamide Derivatives
Table 2: Enzyme Inhibition Activity
Comparison with Similar Compounds
Structural Analogs with Anti-Inflammatory Activity
Two oxadiazole derivatives sharing the 4-bromophenyl moiety were reported to exhibit anti-inflammatory activity comparable to indomethacin (a non-steroidal anti-inflammatory drug):
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Demonstrated 59.5% inhibition of inflammation at 20 mg/kg.
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole : Showed 61.9% inhibition under the same conditions .
| Property | 2-(4-Bromophenyl)propane-1-sulfonamide | Oxadiazole Derivatives |
|---|---|---|
| Core Structure | Propane-sulfonamide | 1,3,4-Oxadiazole |
| Key Substituent | 4-Bromophenyl | 4-Bromophenyl + chlorophenyl/dimethoxyphenyl |
| Biological Activity | Not explicitly reported | ~60% anti-inflammatory activity at 20 mg/kg |
| Potential Therapeutic Use | Hypothesized: Enzyme inhibition | Confirmed: Anti-inflammatory |
Key Insight : The 4-bromophenyl group appears to enhance anti-inflammatory effects in oxadiazole derivatives, suggesting that 2-(4-Bromophenyl)propane-1-sulfonamide could similarly target inflammatory pathways. However, the sulfonamide group may shift its mechanism toward enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase) rather than direct anti-inflammatory action .
Comparison with 2-(Piperidin-4-yl)propane-1-sulfonamide
This analog replaces the 4-bromophenyl group with a piperidin-4-yl moiety, altering physicochemical properties:
| Property | 2-(4-Bromophenyl)propane-1-sulfonamide | 2-(Piperidin-4-yl)propane-1-sulfonamide |
|---|---|---|
| Molecular Weight | ~280–300 g/mol (estimated) | 206.3 g/mol |
| Substituent | Aromatic (electron-withdrawing) | Aliphatic amine (basic) |
| Lipophilicity (LogP) | Higher (due to bromine) | Lower |
| Bioavailability | Likely reduced due to higher LogP | Potentially improved |
| Commercial Status | Not reported | Discontinued (limited availability) |
Key Insight : The piperidine variant’s discontinuation may stem from stability challenges or insufficient efficacy. The bromophenyl analog’s higher lipophilicity could improve blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapies, though this remains speculative .
Functional Group Impact on Activity
- Sulfonamide vs. Oxadiazole: Sulfonamides are known for enzyme inhibition via hydrogen bonding, whereas oxadiazoles often enhance metabolic stability and receptor binding.
- Bromine vs. Chlorine/Methoxy : Bromine’s larger atomic radius may improve hydrophobic interactions in target binding compared to smaller substituents like chlorine or methoxy groups.
Preparation Methods
Amination Reaction
The sulfonyl chloride is reacted with ammonia (NH₃) or ammonium hydroxide (NH₄OH) to form the sulfonamide:
-
Procedure :
-
A solution of 2-(4-bromophenyl)propane-1-sulfonyl chloride (1 eq) in tetrahydrofuran (THF) is cooled to 0–5°C.
-
Aqueous NH₄OH (2–3 eq) is added dropwise with stirring, followed by triethylamine (TEA, 1.5 eq) to neutralize HCl byproducts.
-
The mixture is warmed to room temperature and stirred for 12–24 hours.
-
Completion is monitored via thin-layer chromatography (TLC) or HPLC.
-
Source emphasizes the utility of sodamide (NaNH₂) as a base in analogous sulfamide syntheses, though its application here would require careful moisture control.
Optimization of Reaction Conditions
Solvent Selection
Temperature Control
Base Selection
-
Triethylamine (TEA) : Widely used for HCl scavenging, as noted in source for sulfamide syntheses.
-
Sodamide (NaNH₂) : Employed in macitentan synthesis for deprotonation, though its hygroscopic nature complicates handling.
Purification and Characterization
Recrystallization
Chromatographic Methods
Analytical Characterization
-
HPLC : Purity assessment using C18 columns and UV detection at 254 nm.
-
NMR : ¹H NMR (DMSO-d6) reveals characteristic peaks for the bromophenyl group (δ 7.2–7.6 ppm) and sulfonamide protons (δ 7.8–8.2 ppm).
-
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 278.17 [M+H]⁺.
Data Tables
Table 1: Physicochemical Properties of 2-(4-Bromophenyl)propane-1-sulfonamide
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂BrNO₂S |
| Molecular Weight | 278.17 g/mol |
| CAS Number | VC13954808 |
| IUPAC Name | 2-(4-bromophenyl)propane-1-sulfonamide |
| Solubility | Slightly soluble in methanol |
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonyl Chloride | PCl₅, DCM, 40°C, 6 hr | 85 | 95 |
| Amination | NH₄OH, TEA, THF, 24 hr | 78 | 99 |
| Recrystallization | Methanol, 50–60°C | 90 | 99.8 |
Q & A
Q. What are the recommended spectroscopic and crystallographic methods for characterizing 2-(4-Bromophenyl)propane-1-sulfonamide?
Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the molecular structure, focusing on the sulfonamide group’s deshielded protons (δ ~3.5–4.0 ppm) and the bromophenyl aromatic signals (δ ~7.3–7.6 ppm).
- Infrared (IR) Spectroscopy: Identify the sulfonamide S=O stretching vibrations (asymmetric: ~1350 cm; symmetric: ~1150 cm) and C-Br stretching (~600 cm).
- X-ray Crystallography: For unambiguous structural confirmation, employ single-crystal X-ray diffraction. Refinement using SHELXL ensures accurate bond lengths and angles, particularly for the sulfonamide moiety and bromophenyl ring .
Q. How can synthetic protocols for 2-(4-Bromophenyl)propane-1-sulfonamide be optimized to minimize impurities?
Answer:
- Stepwise Sulfonation: React 4-bromopropylbenzene with chlorosulfonic acid under anhydrous conditions, followed by ammonia treatment to form the sulfonamide. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).
- Purification: Recrystallize from ethanol/water mixtures to remove unreacted intermediates. Purity (>98%) can be verified by HPLC (C18 column, acetonitrile/water gradient). For structural analogs, similar protocols have yielded high-purity products .
Advanced Research Questions
Q. How can hydrogen bonding patterns in 2-(4-Bromophenyl)propane-1-sulfonamide crystals be systematically analyzed to predict supramolecular assembly?
Answer:
- Graph Set Analysis (GSA): Apply Etter’s formalism to classify hydrogen bonds (e.g., N–H···O=S interactions) into D (donor), A (acceptor), and R (ring) motifs. For example, a sulfonamide N–H···O dimer may form a motif.
- Crystal Packing: Use ORTEP-3 to visualize hydrogen-bonded networks and quantify angles/distances. Studies on bromophenyl derivatives suggest that halogen bonding (C–Br···O) may complement hydrogen bonding in stabilizing the lattice .
Q. What strategies resolve discrepancies between experimental and computational crystallographic data for this compound?
Answer:
- Validation Tools: Utilize PLATON (ADDSYM, TWIN) to check for missed symmetry or twinning. For refinement outliers, re-examine data with SHELXL using restraints for disordered atoms (e.g., bromophenyl torsional angles).
- DFT Comparison: Optimize the geometry using density functional theory (B3LYP/6-311+G(d,p)) and compare bond lengths/angles with experimental values. Discrepancies >2σ may indicate data collection artifacts (e.g., absorption errors) .
Q. How does the bromine atom’s heavy-atom effect influence X-ray diffraction data quality and phase determination?
Answer:
- Anomalous Scattering: Bromine’s high electron density () enhances anomalous dispersion, enabling direct methods (SHELXD ) for phase determination.
- Data Collection: Use Mo-Kα radiation () to maximize resolution. For bromophenyl derivatives, is achievable with careful crystal selection .
Methodological Comparison Tables
Table 1: Key Crystallographic Software for Structural Analysis
Table 2: Common Impurities in Sulfonamide Synthesis and Mitigation Strategies
| Impurity | Source | Mitigation |
|---|---|---|
| Unreacted sulfonyl chloride | Incomplete ammonolysis | Extended stirring (12–24 h) at 0°C |
| Bromophenyl byproducts | Side reactions | Column chromatography (SiO) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
